molecular formula C9H9ClN2O B15230260 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B15230260
M. Wt: 196.63 g/mol
InChI Key: WRFJRJPWOVAFJE-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position, an isopropyl group at the 2nd position, a carbonitrile group at the 3rd position, and a keto group at the 6th position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the cyclization of suitable precursors to form the pyridine ring. This can be achieved through a condensation reaction involving an aldehyde, an amine, and a β-keto ester under acidic or basic conditions.

    Introduction of Functional Groups: The chlorine atom, isopropyl group, and carbonitrile group are introduced through various substitution reactions. For instance, the chlorine atom can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The isopropyl group can be introduced through alkylation using isopropyl halides, and the carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

    Oxidation: The keto group at the 6th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carbonitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Pharmaceutical Industry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: This compound shares a similar pyridine core structure but differs in the substituents attached to the ring.

    5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: This compound has a similar chlorine substitution but belongs to the indole family.

Uniqueness

5-Chloro-2-isopropyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, isopropyl group, and carbonitrile group in specific positions on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-6-oxo-2-propan-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H9ClN2O/c1-5(2)8-6(4-11)3-7(10)9(13)12-8/h3,5H,1-2H3,(H,12,13)

InChI Key

WRFJRJPWOVAFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)Cl)C#N

Origin of Product

United States

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